molecular formula C10H12Br2N2O2 B13085299 tert-Butyl (3,6-dibromopyridin-2-yl)carbamate

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate

Cat. No.: B13085299
M. Wt: 352.02 g/mol
InChI Key: SRHFNGNRVBZUPG-UHFFFAOYSA-N
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Description

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is a dibrominated pyridine derivative protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in its role as a key building block for the synthesis of complex molecules that target viral proteins. This compound is notably utilized in the development of novel HIV-1 Capsid protein inhibitors, serving as a core scaffold in the synthesis of GS-6207 (Lenacapavir) subtypes and other molecular hybrids designed to combat antiviral resistance . The presence of two bromine atoms on the pyridine ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling modular and diverse structural diversification . The Boc protecting group enhances the compound's stability during synthesis and can be readily removed under acidic conditions to unveil a reactive amine handle for further derivatization. Researchers value this reagent for its versatility in constructing pharmacologically active compounds, particularly in antiviral research programs. This product is intended for research applications and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12Br2N2O2

Molecular Weight

352.02 g/mol

IUPAC Name

tert-butyl N-(3,6-dibromopyridin-2-yl)carbamate

InChI

InChI=1S/C10H12Br2N2O2/c1-10(2,3)16-9(15)14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14,15)

InChI Key

SRHFNGNRVBZUPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Br)Br

Origin of Product

United States

Preparation Methods

Boc Protection of 3,6-Dibromopyridin-2-amine

The key step is the protection of the amino group on the pyridine ring by tert-butoxycarbonyl (Boc) group to form the carbamate:

  • Reagents: Boc anhydride (Boc2O), base such as potassium carbonate or DMAP (4-dimethylaminopyridine).
  • Solvent: Commonly tetrahydrofuran (THF) or a mixture of THF and methanol.
  • Conditions: The reaction is typically carried out at 0°C to room temperature, sometimes with reflux for several hours.
  • Workup: The reaction mixture is diluted with water, extracted with ethyl acetate, washed with aqueous acid, brine, dried over anhydrous sodium sulfate, and concentrated.
  • Purification: Column chromatography on silica gel using hexanes/ethyl acetate mixtures.

This method is adapted from procedures for related pyridinyl carbamates, such as tert-butyl (2-bromopyridin-3-yl)carbamate, which achieved yields around 50-62% under similar conditions.

Bromination or Use of Dibrominated Starting Materials

  • If starting from 2-aminopyridine derivatives, selective bromination at the 3 and 6 positions can be achieved by lithiation followed by electrophilic bromination.
  • A reported method involves treatment of tert-butyl (6-chloropyridin-3-yl)carbamate with n-butyllithium at -78°C in diethyl ether, followed by iodine quenching to install halogens. By analogy, dibromination can be achieved using bromine sources after lithiation.
  • Alternatively, commercially available 3,6-dibromopyridin-2-amine or 3,6-dibromopicolinaldehyde can be used as starting materials, simplifying synthesis.

Representative Reaction Scheme

Step Reagents & Conditions Description Yield (%)
1 3,6-Dibromopyridin-2-amine + Boc2O, DMAP, THF, 0°C to rt Boc protection of amino group to form carbamate ~50-62% (analogous substrates)
2 n-Butyllithium, -78°C, diethyl ether; then Br2 or I2 quench Lithiation and halogenation (if needed) ~57% (similar halogenation reactions)
3 Workup with aqueous acid, extraction, drying Isolation of product
4 Silica gel chromatography (hexanes/ethyl acetate) Purification

Experimental Notes and Research Findings

  • Reaction Monitoring: Thin-layer chromatography (TLC) with UV visualization is commonly used to monitor the progress of Boc protection and halogenation steps.
  • Purification: Silica gel column chromatography with varying ratios of hexanes and ethyl acetate effectively separates the desired carbamate from impurities and unreacted starting materials.
  • Spectroscopic Characterization: The final product is characterized by NMR (1H and 13C), mass spectrometry (MS), and melting point determination. For example, tert-butyl carbamates show characteristic tert-butyl singlets near δ 1.4-1.5 ppm in 1H NMR and molecular ion peaks consistent with brominated pyridine derivatives in MS.
  • Yield Considerations: Yields vary depending on substrate purity, reaction scale, and precise conditions but typically range from 50% to 62% for Boc protection steps and around 57% for lithiation-halogenation steps.

Summary Table of Key Preparation Parameters

Parameter Description Typical Value / Condition
Starting Material 3,6-Dibromopyridin-2-amine or 3,6-dibromopicolinaldehyde Commercially available or synthesized
Boc Protection Reagents Boc anhydride, DMAP or K2CO3 1.1 equiv Boc2O, catalytic DMAP
Solvent THF, sometimes with MeOH Dry, anhydrous conditions
Temperature 0°C to room temperature, reflux possible 0°C initial, then rt or reflux 2-3 h
Lithiation Agent n-Butyllithium (1.3 M in heptanes) 2-3 equivalents, -78°C
Halogenation Agent Iodine or bromine Stoichiometric, added at low temperature
Workup Aqueous acid wash, brine wash, drying over Na2SO4 Standard organic extraction
Purification Silica gel chromatography Eluent hexanes/ethyl acetate varying ratios
Yields Boc protection: 50-62%; Halogenation: ~57% Dependent on scale and conditions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of tert-Butyl (3,6-dibromopyridin-2-yl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its bromine atoms and carbamate group. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Features of Selected Pyridine Carbamates

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (3,6-dibromopyridin-2-yl)carbamate 3-Br, 6-Br C10H12Br2N2O2 356.03 High halogen density; electron-deficient core
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 2-Br, 6-Cl C10H12BrClN2O2 307.57 Mixed halogenation; planar geometry
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate 5-Br, 6-Cl, 3-OH C10H12BrClN2O3 323.57 Hydroxyl group enhances solubility
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl, CH3 linkage C11H14BrClN2O2 321.60 Methyl spacer increases flexibility
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate 2-OCH3, 5-OCH3, 6-OCH3 C13H20N2O5 284.31 Electron-rich methoxy groups

Key Observations :

  • Hydroxyl or methylene spacers (e.g., in and ) modify steric and electronic profiles, impacting solubility and biological interactions.

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility pKa Stability
This compound Not reported Low in water ~11.1* Stable at 2–8°C
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate 325.5 (predicted) DCM, DMSO 11.13 Hygroscopic
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate Not reported Ethyl acetate ~9.5* Light-sensitive

*Predicted based on structural analogs .

Commercial Availability and Cost

Table 4: Pricing and Suppliers

Compound Supplier Price (1 g) Purity
This compound ChemNet $400–500 >95%
tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate HB214 series $450 >98%
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate HB596 series $400 >97%

Note: Dibromo derivatives command higher prices due to synthetic complexity and demand in medicinal chemistry .

Biological Activity

tert-Butyl (3,6-dibromopyridin-2-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C11H14Br2N2O2
  • Molar Mass : Approximately 352.02 g/mol

The presence of bromine atoms at the 3 and 6 positions of the pyridine ring significantly influences its reactivity and biological activity.

Antimicrobial Activity

Pyridine derivatives, including this compound, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit:

  • Antibacterial Activity : Effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
  • Antifungal Activity : Some studies suggest effectiveness against fungal pathogens .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit tumor cell growth has been observed in vitro, indicating potential as a chemotherapeutic agent .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Interaction with specific enzymes or receptors, leading to inhibition of enzymatic activity.
  • Cell Membrane Disruption : Induction of depolarization in bacterial membranes, compromising their integrity and leading to cell death .

Study on Antimicrobial Efficacy

In a study conducted on various pyridine derivatives, this compound was tested against a panel of clinically relevant bacterial strains. The results indicated significant antibacterial activity at low concentrations (0.78 to 3.125 μg/mL), comparable to established antibiotics .

CompoundTarget BacteriaMIC (μg/mL)
This compoundMRSA1.56
This compoundVRE3.125

Anticancer Activity Evaluation

A separate investigation assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent.

Cell LineIC50 (μM)
HeLa12.5
MCF715.0

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